

Application Note: Mass Spectrometry Analysis of Orfamide B and Its Analogs

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Compound of Interest

Compound Name: Orfamide B

Cat. No.: B10786166

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamides are a class of cyclic lipopeptides (CLPs) produced by various *Pseudomonas* species.[1][2] These biosurfactants exhibit a range of biological activities, including antifungal, insecticidal, and antibacterial properties, making them promising candidates for development in agriculture and medicine.[3][4] **Orfamide B**, produced by strains like *Pseudomonas* sp. CMR5c, is a key member of this family.[1][2] Accurate and robust analytical methods are essential for the identification, quantification, and structural elucidation of **Orfamide B** and its naturally occurring analogs, such as Orfamide F and Orfamide G.[1] This document provides detailed application notes and protocols for the analysis of **Orfamide B** and its analogs using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Principle

The analytical method is centered on reversed-phase liquid chromatography (RP-LC) to separate **Orfamide B** and its analogs from complex sample matrices. Following separation, detection and characterization are performed by mass spectrometry. Electrospray ionization (ESI) is the preferred soft ionization technique, allowing for the analysis of the intact molecular ions (e.g., $[M+H]^+$) with minimal in-source fragmentation.[3] For definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the precursor ions, which provides information about the amino acid sequence and the fatty acid side chain.[3][5]

Experimental Protocols

Sample Preparation: Extraction from Bacterial Culture

This protocol is adapted for the extraction of orfamides from a liquid bacterial culture supernatant.^{[1][3]}

- **Culture Growth:** Grow the *Pseudomonas* strain in a suitable liquid medium (e.g., King's B medium) overnight to allow for lipopeptide production.
- **Cell Separation:** Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the secreted orfamides.
- **Solid-Phase Extraction (SPE) for Cleanup and Concentration:**
 - **Cartridge:** Use a C18 SPE cartridge.
 - **Conditioning:** Condition the cartridge by passing methanol, followed by equilibration with LC-MS grade water.
 - **Loading:** Load the collected supernatant onto the conditioned C18 cartridge.
 - **Washing:** Wash the cartridge with water to remove salts and other polar impurities.
 - **Elution:** Elute the orfamides from the cartridge using a high concentration of organic solvent. Active fractions are typically found in 80% and 100% acetonitrile (ACN) elutions.^[1]
 - **Drying:** Dry the eluted fractions completely, for example, under a stream of nitrogen gas or using a vacuum concentrator.^[3]
- **Reconstitution:** Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.^[6] Centrifuge the reconstituted sample to remove any particulates before transferring to an autosampler vial.^[6]

Liquid Chromatography (LC) Method

The following parameters are typical for the separation of cyclic lipopeptides on a UPLC or HPLC system.^{[1][3][7]}

- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 35 - 40 °C.
- Injection Volume: 5 μ L.
- Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. Optimization may be required based on the specific analogs and system.
 - 0-2 min: 50% B
 - 2-25 min: 50% to 100% B
 - 25-28 min: Hold at 100% B
 - 28-30 min: Return to 50% B for re-equilibration.

Mass Spectrometry (MS) Method

The following parameters are for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.^{[3][7]}

- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
- Scan Mode:
 - Full Scan (MS1): For identification and quantification of the $[M+H]^+$ or $[M+Na]^+$ ions.

- Tandem MS (MS/MS or ddMS2): Data-dependent acquisition for structural confirmation via fragmentation.
- Mass Range: m/z 100 - 2000.[6][7]
- Capillary Voltage: 3 - 4 kV.[3]
- Cone/Nozzle Voltage: 20 - 50 V (optimize for maximal parent ion signal).[3]
- Source Temperature: 100 - 150 °C.[3][7]
- Desolvation Gas: Nitrogen.
- Desolvation Temperature: 250 - 400 °C.[3]
- Collision Energy (for MS/MS): Use a ramped collision energy (e.g., 20-60 eV) to obtain characteristic fragment ions.

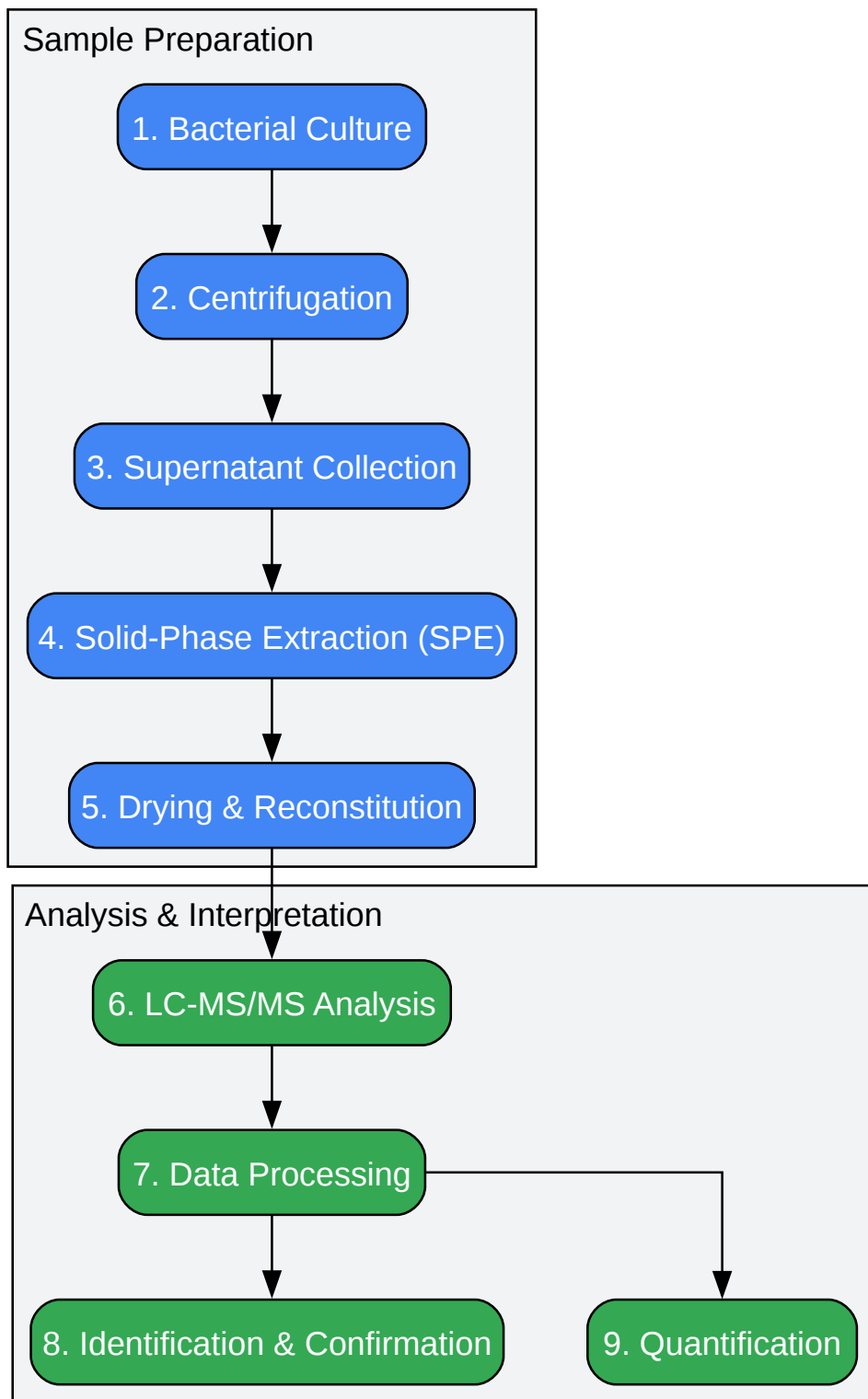
Data Presentation

Quantitative data for **Orfamide B** and its known analogs are summarized below. Retention times are dependent on the specific chromatographic conditions and column used.

Analyte	Molecular Formula	Precursor Ion [M+H] ⁺ (m/z)	Notes
Orfamide B	C ₆₁ H ₁₀₃ N ₁₁ O ₁₅ (Predicted)	~1281.6 (Calculated)	Has a C14 fatty acid tail. Value calculated from Orfamide G. [1]
Orfamide F	Not Reported	1307.7	A new homolog discovered in Pseudomonas sp. CMR5c. [1]
Orfamide G	Not Reported	1309.6	Shares the same amino acid sequence as Orfamide B but has a C16 fatty acid tail. [1]
Orfamide N	C ₆₆ H ₁₁₆ N ₁₀ O ₁₇	1357.86 (Calculated)	A new analog discovered from Pseudomonas sp. SO34B-1. [5] [8]

Visualizations

Experimental and Analytical Workflow



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Caption: A generalized workflow for the extraction and mass spectrometry analysis of orfamides.

Structural Relationships of Orfamide Analogs

Caption: Key structural differences between **Orfamide B** and related analogs.[1]

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